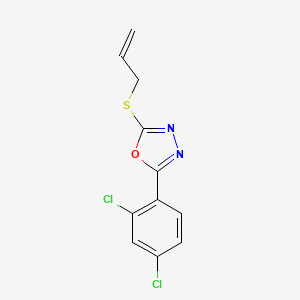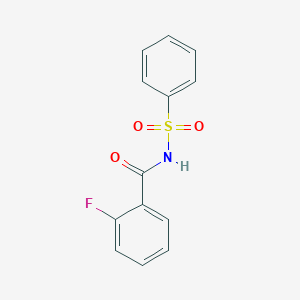
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFIG, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential as a therapeutic agent for various diseases. In
Mécanisme D'action
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its therapeutic effects through the inhibition of specific enzymes and signaling pathways. In cancer cells, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of the mTOR signaling pathway, which is responsible for cell growth and proliferation. In diabetes, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide activates the AMPK signaling pathway, which is responsible for glucose uptake and energy production. In inflammation, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. In cancer cells, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide induces apoptosis and inhibits angiogenesis. In diabetes, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide improves insulin sensitivity and glucose uptake in cells. In inflammation, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and specificity for specific enzymes and signaling pathways. However, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its potential toxicity and side effects. Additionally, the combination of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide with other therapeutic agents may enhance its therapeutic effects and reduce its potential toxicity.
Applications De Recherche Scientifique
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-(2,6-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2IN2O3S/c21-17-7-4-8-18(22)20(17)24-19(26)13-25(15-11-9-14(23)10-12-15)29(27,28)16-5-2-1-3-6-16/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAZTJZXFOSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4878223.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4878225.png)

![5-fluoro-2-methoxy-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4878232.png)
![N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4878262.png)

![2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide](/img/structure/B4878282.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-naphthylmethyl)-1,3-propanediamine](/img/structure/B4878293.png)

![N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4878315.png)
![3-[(4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4878316.png)
![4-({3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4878318.png)
![4-{[4-(2-adamantyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4878320.png)
